3-Amino-4-(4-methoxyphenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFFGGKZIKRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 4 4 Methoxyphenyl Butanoic Acid and Its Stereoisomers
Enantioselective Synthesis of 3-Amino-4-(4-methoxyphenyl)butanoic Acid
The creation of the chiral center at the C3 position with high stereocontrol is the primary challenge in synthesizing enantiopure this compound. Various strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic processes.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. nih.gov
One common approach involves the stereoselective alkylation of a chiral enolate. For instance, an Evans oxazolidinone auxiliary can be acylated to form a chiral imide, which is then deprotonated to generate a stereochemically defined enolate. The reaction of this enolate with a suitable electrophile, such as 4-methoxybenzyl bromide, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent hydrolysis removes the auxiliary to yield the desired β-amino acid.
Another widely used class of auxiliaries are N-sulfinyl imines, particularly N-tert-butanesulfinyl imines. These are effective for the stereoselective synthesis of β-amino acids via the addition of nucleophiles to the C=N bond. thieme-connect.com The synthesis path for this compound could involve the addition of a vinyl Grignard or a related C2-synthon to a chiral N-sulfinyl imine derived from 4-methoxyphenylacetaldehyde, followed by oxidation of the resulting vinyl group. The stereochemical outcome is dictated by the configuration of the sulfinyl group, which directs the nucleophilic attack to one face of the imine.
| Auxiliary Type | General Approach | Key Features |
| Evans Oxazolidinone | Diastereoselective alkylation of a chiral N-acyloxazolidinone enolate. | High diastereoselectivity, well-established methodology, auxiliary is recoverable. |
| N-tert-butanesulfinamide | Stereodivergent allylation or other nucleophilic additions to chiral N-tert-butanesulfinyl imines. thieme-connect.com | Excellent stereocontrol, applicable to a wide range of substrates. thieme-connect.com |
| Pseudoephedrine | Used as a chiral auxiliary for asymmetric alkylations. uni-pannon.hu | Readily available, provides high levels of stereocontrol in many alkylation reactions. uni-pannon.hu |
Asymmetric Catalysis in C-C Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org Catalytic enantioselective conjugate addition reactions are among the most powerful methods for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated starting materials. nih.gov
A prominent strategy for synthesizing this compound via this route is the rhodium- or copper-catalyzed asymmetric 1,4-addition of a 4-methoxyphenylboronic acid to an α,β-unsaturated ester substrate, such as ethyl crotonate. orgsyn.org The use of a chiral phosphine (B1218219) ligand, such as (R)-BINAP, in conjunction with the metal catalyst induces high enantioselectivity in the formation of the C-C bond at the β-position. The resulting ester can then be hydrolyzed to the carboxylic acid.
Another catalytic approach is the asymmetric addition of terminal alkynes to an α-imino ester, catalyzed by a chiral copper(I) complex. nih.gov This method allows for the introduction of an alkynyl group that can be subsequently reduced to provide the desired alkyl side chain, offering a versatile route to various β,γ-alkynyl α-amino acid derivatives which can be further modified. nih.gov
| Catalytic System | Reaction Type | Substrates | Key Features |
| Rh/(R)-BINAP | Asymmetric Conjugate Addition orgsyn.org | 4-Methoxyphenylboronic acid, Ethyl crotonate | High yields and enantioselectivity, reliable and scalable process. orgsyn.org |
| Cu(I)/Chiral Ligand | Asymmetric Alkynylation nih.gov | Terminal alkyne, α-Imino ester | Provides access to β,γ-alkynyl α-amino acid derivatives which are versatile intermediates. nih.gov |
| CuH/Chiral Ligand | Hydroamination | Cinnamic acid derivatives, 1,2-benzisoxazole | Direct synthesis of enantioenriched primary β-amino acid derivatives. nih.gov |
Chemoenzymatic Synthesis Strategies, including ω-Transaminase Applications
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. researchgate.net ω-Transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones, offering high enantioselectivity under mild reaction conditions. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.govalmacgroup.com
For the synthesis of this compound, a key intermediate would be the corresponding β-keto acid or ester, ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. The ω-transaminase, selected for its stereopreference (either (R) or (S)), catalyzes the reductive amination of the ketone functionality. This enzymatic step can achieve theoretical yields approaching 100% with excellent enantiomeric excess (>99% ee). almacgroup.com The scalability of ω-TA-catalyzed processes has been demonstrated in the pharmaceutical industry, making it a viable route for large-scale production. almacgroup.com
Engineered ω-transaminases with improved activity and substrate scope are continually being developed, further expanding the utility of this method for producing structurally diverse chiral amines and amino acids. nih.gov
Derivatization Strategies for this compound Analogues
Functionalization of the Amino Moiety
The primary amino group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide range of analogues with altered properties. Derivatization is a common strategy to create libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Standard derivatization reactions for primary amines can be readily applied. These include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This can be used to attach various functional groups or to mimic peptide bonds.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides stable sulfonamides.
Alkylation: The amino group can be mono- or di-alkylated using alkyl halides, although selectivity can be challenging. Reductive amination with aldehydes or ketones is a more controlled method for introducing alkyl groups.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively.
These derivatization reactions allow for systematic modification of the molecule's polarity, hydrogen bonding capacity, and steric profile, which can significantly impact its biological activity.
Modifications of the Carboxylic Acid Group
The carboxylic acid group of this compound and its analogs is a key functional handle for derivatization, most commonly through esterification. This modification is often employed to protect the carboxylic acid during subsequent reactions, alter the compound's solubility, or prepare it for further transformations, such as peptide coupling.
The synthesis of ester derivatives is typically achieved through standard acid-catalyzed esterification. For instance, the reaction of the parent amino acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the corresponding methyl or ethyl ester. ontosight.aigoogle.com Thionyl chloride in ethanol is a common reagent system for this transformation, converting β-amino acids into their ethyl ester hydrochloride salts in high yields. mdpi.com This method is applicable to a range of phenyl-substituted analogs. mdpi.com
More complex esters can also be synthesized. For example, a menthyl ester of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been prepared by combining the amino acid with menthol, creating a novel drug candidate molecule. nih.gov The choice of the ester group can significantly influence the molecule's physical and biological properties.
The following table summarizes examples of carboxylic acid modifications on related β-amino acid structures.
Table 1: Examples of Carboxylic Acid Group Modifications
| Parent Compound | Modifying Reagent | Product | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)butanoic acid | Methanol / Acid Catalyst | 3-(4-Methoxyphenyl)butanoic acid methyl ester | ontosight.ai |
| 3-amino-3-(4-cyanophenyl)propanoic acid | Ethanol / SOCl₂ | Ethyl 3-amino-3-(4-cyanophenyl)propanoate | researchgate.net |
| 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Menthol | Menthyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | nih.gov |
| (4S)-oxo-3 N-BOC-amino-4 phenyl-4 butanoic acid sodium salt | Methanol | Methyl (4S)-oxo-3 N-BOC-4-amino-4-phenyl-butanoate | google.com |
Substitutions on the Phenyl Ring (e.g., fluoro, methyl variants)
Modifying the substitution pattern on the phenyl ring of 3-amino-4-phenylbutanoic acid derivatives is a critical strategy for fine-tuning the molecule's pharmacological and physicochemical properties. Research has extensively explored the introduction of electron-withdrawing groups like fluorine and electron-donating groups such as methyl.
Fluoro Variants: The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry. The synthesis of analogs such as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key step in the production of certain pharmaceuticals. researchgate.net The synthesis of these compounds often starts from the correspondingly substituted benzaldehyde. For example, the preparation of racemic β-amino acids with various fluorine substitutions can be achieved through a modified Rodionov synthesis, which involves reacting the substituted aldehyde with malonic acid and ammonium (B1175870) acetate. mdpi.com The resulting racemic amino acids can then be esterified for subsequent resolution. mdpi.com The synthesis of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives is well-documented, highlighting their importance as advanced intermediates. google.com
Methyl Variants: While less common in high-profile pharmaceutical intermediates compared to fluoro-analogs, methyl-substituted variants have also been synthesized. (S)-3-amino-4-(4-methylphenyl)butanoic acid hydrochloride is an example of such a derivative, available as a research chemical. The synthesis would typically follow similar pathways to other phenyl-substituted analogs, starting from 4-methylbenzaldehyde.
The table below provides a comparative overview of these substituted analogs.
Table 2: Phenyl-Substituted Analogs of 3-Amino-4-phenylbutanoic Acid
| Compound Name | Substitution Pattern | Molecular Formula | Key Synthetic Precursor | Reference |
|---|---|---|---|---|
| This compound | 4-methoxy | C₁₁H₁₅NO₃ | 4-Methoxybenzaldehyde | - |
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 2,4,5-trifluoro | C₁₀H₁₀F₃NO₂ | 2,4,5-Trifluorobenzaldehyde | researchgate.netchemicalbook.com |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | 4-fluoro | C₁₀H₁₂FNO₂ | 4-Fluorobenzaldehyde | nih.gov |
| (S)-3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride | 4-methyl | C₁₁H₁₆ClNO₂ | 4-Methylbenzaldehyde | - |
Introduction of Stereogenic Centers via Asymmetric Transformations (e.g., Crystallization-Induced Asymmetric Transformation, CIAT)
The biological activity of this compound and its analogs is highly dependent on their stereochemistry. Therefore, the development of efficient asymmetric synthetic methods to control the stereogenic center at the C3 position is of paramount importance. Several strategies are employed, including kinetic resolutions and asymmetric synthesis from chiral precursors.
A powerful method for obtaining enantiomerically pure amino acids is Crystallization-Induced Asymmetric Transformation (CIAT) . This process combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer in the solution phase. ut.ac.ir For this to be effective, the target compound is typically derivatized, for example, as a methyl ester. A chiral resolving agent, such as (2R,3R)-tartaric acid, is added to form diastereomeric salts. ut.ac.irut.ac.ir In the presence of an aldehyde like 5-nitrosalicylaldehyde, which facilitates racemization of the amino acid ester in solution, one diastereomeric salt preferentially crystallizes due to its lower solubility. As the desired enantiomer crystallizes out, the undesired enantiomer remaining in the solution equilibrates back to the racemic mixture, allowing for a theoretical yield of a single enantiomer approaching 100%. ut.ac.irut.ac.ir
Other asymmetric strategies include:
Dynamic Kinetic Resolution (DKR): This approach is similar to CIAT in that it involves the racemization of the starting material. For β-amino acids, DKR can be achieved through the asymmetric reduction of β-substituted-α-keto esters using catalysts like Ru(II) complexes for asymmetric transfer hydrogenation, providing high diastereo- and enantioselectivity. nih.govnih.gov
Use of Chiral Pools: Enantiospecific synthesis can be achieved by starting from readily available chiral molecules. For instance, (R)-3-amino-4-phenylbutyric acid has been synthesized from L-aspartic acid. nih.gov Similarly, (S)-serine has been used as a chiral starting material for the multi-step synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. researchgate.net
Enzymatic Resolution: Lipases are effective biocatalysts for the kinetic resolution of racemic β-amino esters. For example, Lipase PSIM from Burkholderia cepacia can selectively hydrolyze one enantiomer of a racemic β-amino ester, leaving the unreacted ester and the hydrolyzed acid in high enantiomeric purity. mdpi.com
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning the synthesis of this compound and its structurally complex analogs from laboratory-scale to industrial production requires careful consideration of process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. Key considerations include the choice of synthetic route, catalyst systems, and reactor technology. nih.gov
A major trend in modern pharmaceutical manufacturing is the shift from traditional batch processing to continuous flow synthesis . nih.gov Continuous flow reactors offer significant advantages for the production of chiral amines and amino acids, including:
Enhanced Safety: Small reactor volumes and superior heat and mass transfer capabilities allow for the safe handling of highly reactive intermediates and exothermic reactions. nih.govnih.gov
Improved Efficiency and Productivity: Continuous processes can operate for extended periods, leading to higher throughput. Shorter reaction times and higher selectivities are often achieved due to precise control over reaction parameters like temperature, pressure, and residence time. nih.gov
Facilitated Catalyst Use: Continuous flow systems are particularly well-suited for use with immobilized catalysts, including enzymes (biocatalysis) and heterogeneous chemical catalysts. rsc.orgresearchgate.net This allows for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing downstream purification costs. rsc.org
Scalability: Scaling up a continuous process is often more straightforward than a batch process, involving longer run times or "numbering-up" by running multiple reactors in parallel. nih.gov
Process optimization for β-amino acid synthesis often focuses on the asymmetric step. For catalytic reactions, this involves screening catalysts and optimizing reaction conditions (solvent, temperature, pressure, substrate-to-catalyst ratio) to maximize enantioselectivity and yield. nih.gov In biocatalytic approaches, such as those using transaminases, optimization may involve genetic modification of the enzyme for improved stability and activity, as well as immobilization of whole cells or isolated enzymes in a packed-bed reactor for continuous operation. rsc.orgresearchgate.net The development of robust and practical processes is essential for the large-scale production of these valuable compounds. nih.gov
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR Spectroscopy would be used to identify the number and types of hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) protons, and the protons of the butanoic acid backbone. The chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons) would be analyzed to piece together the structure.
Expected ¹H NMR Data (Illustrative)
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Methoxy (CH₃O-) | ~3.8 | Singlet (s) |
| Aromatic (C₆H₄) | ~6.8-7.2 | Doublets (d) |
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for 3-Amino-4-(4-methoxyphenyl)butanoic acid would show a distinct peak for each unique carbon atom. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl, methoxy).
Expected ¹³C NMR Data (Illustrative)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | ~170-180 |
| Aromatic (C₆H₄) | ~114-160 |
| Methoxy (-OCH₃) | ~55 |
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace out the spin systems of the butanoic acid chain. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, confirming the assignment of both ¹H and ¹³C spectra.
Mass Spectrometry for Molecular Mass Determination (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high precision.
For this compound (molecular formula: C₁₁H₁₅NO₃), HRMS would be used to determine its exact molecular weight. The experimentally measured mass would be compared to the calculated theoretical mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the elemental composition of the molecule. For example, a technique like Electrospray Ionization (ESI) would likely produce the protonated molecule [M+H]⁺.
HRMS Data Example
| Ion | Calculated Exact Mass | Observed Mass (Illustrative) |
|---|
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the vibrational energy of its bonds.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and methoxy (C-O) functional groups, as well as vibrations associated with the aromatic ring.
Expected FT-IR Absorption Bands (Illustrative)
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amine | N-H stretch | 3300-3500 |
| Carbonyl | C=O stretch | 1700-1725 |
| Aromatic Ring | C=C stretch | 1450-1600 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating enantiomers.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively assess purity and monitor the progress of a reaction. A spot of the compound on a TLC plate would be expected to move as a single spot in an appropriate solvent system, indicating the absence of major impurities.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about purity. An HPLC analysis of this compound would ideally show a single major peak corresponding to the compound. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, often expressed as a percentage.
For determining the enantiomeric excess (e.e.) of a chiral compound like this compound, chiral HPLC is the method of choice. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation. The relative peak areas of the two enantiomers are then used to calculate the e.e.
X-ray Crystallography for Absolute Stereochemical Assignment
X-ray crystallography is an analytical technique that can provide the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact arrangement of atoms in the crystal lattice.
For a chiral molecule like this compound, single-crystal X-ray crystallography is the definitive method for determining its absolute stereochemistry (i.e., whether it is the R or S enantiomer). This is particularly important when the synthesis is stereoselective or when the compound has been resolved into its individual enantiomers. The resulting crystal structure provides unambiguous proof of the molecule's three-dimensional architecture.
Biological Activity and Pharmacological Mechanisms of 3 Amino 4 4 Methoxyphenyl Butanoic Acid and Its Derivatives
Neurobiological Modulatory Effects
Research into 3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives has primarily centered on their potential interactions with the central nervous system, particularly their influence on neurotransmitter systems that regulate neuronal excitability.
Derivatives of 3-amino-4-phenylbutanoic acid are recognized for their interaction with neurotransmitter systems. The (R)-enantiomer of this compound hydrochloride, for instance, is often referred to as a modulator of the γ-aminobutyric acid (GABA) receptor. This interaction is a key area of investigation in neuropharmacology. The unique chemical structure of these compounds allows them to potentially interact with such systems, making them candidates for the development of novel therapeutic agents for neurological conditions. The selective modulation of GABAergic activity is a promising avenue for understanding synaptic transmission.
The broader class of GABAergic modulators encompasses a variety of compounds that can act as agonists, antagonists, or allosteric modulators at GABA receptors. The GABAA receptor, a ligand-gated ion channel, is a primary target for many neuroactive drugs, including benzodiazepines, which are used for their anxiolytic, sedative, and anticonvulsant properties. The potential for derivatives of this compound to modulate GABAA receptors suggests a possible mechanism for influencing neuronal inhibition in the brain.
Given their potential to modulate neurotransmitter systems, derivatives of this compound have been considered in the context of neurological disorders such as anxiety, depression, and epilepsy. Preclinical studies are essential for evaluating the therapeutic potential of new chemical entities. Animal models of anxiety, such as the elevated plus-maze and light-dark box tests, are used to assess anxiolytic-like effects. longdom.org For depression, models like the forced swim test and tail suspension test are commonly employed to screen for antidepressant activity. nih.gov
Epilepsy, a disorder characterized by recurrent seizures, is another area where modulators of GABAergic transmission are of significant interest. Preclinical screening for anticonvulsant activity often involves models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help identify compounds that can prevent seizure spread or raise the seizure threshold, respectively. While the therapeutic potential of this compound derivatives in these disorders is an area of interest, specific preclinical data for the parent compound in these models is limited in the available literature.
Enzyme Inhibition Profiling
Beyond their neurobiological effects, derivatives of 3-amino-4-phenylbutanoic acid have been investigated for their ability to inhibit specific enzymes involved in various physiological pathways.
The kynurenine (B1673888) pathway is a major route of tryptophan metabolism, and its dysregulation has been implicated in neurodegenerative diseases. Two key enzymes in this pathway are kynureninase and kynurenine-3-hydroxylase (also known as kynurenine 3-monooxygenase). Inhibition of these enzymes is a therapeutic strategy to modulate the levels of neuroactive kynurenine metabolites. nih.gov For instance, inhibiting kynurenine-3-hydroxylase can reduce the production of the neurotoxin 3-hydroxykynurenine and increase the levels of the neuroprotective kynurenic acid. nih.gov
Research has identified inhibitors of these enzymes, such as derivatives of 4-phenyl-4-oxo-butanoic acid for kynurenine-3-hydroxylase and 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid, which is a potent inhibitor of kynureninase with a Ki of 100 nM. researchgate.netmdpi.com While these compounds share some structural similarities with this compound, direct evidence of the latter's inhibitory activity against kynureninase or kynurenine-3-hydroxylase is not prominently available in the reviewed literature.
A significant area of investigation for derivatives of 3-amino-4-phenylbutanoic acid is their potent inhibitory activity against dipeptidyl peptidase-IV (DP-IV), also known as CD26. DP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). google.com By inhibiting DP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and improved glucose control. This makes DP-IV inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.
Structure-activity relationship (SAR) studies have shown that the 3-amino-4-phenylbutanoic acid scaffold is a promising backbone for the design of potent DP-IV inhibitors. For example, a derivative containing a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core, known as neogliptin, has demonstrated potent DP-IV inhibition with a half-maximal inhibitory concentration (IC50) of 16.8 ± 2.2 nM. researchgate.netcore.ac.uk This highlights the potential of this chemical class, including the 4-methoxyphenyl (B3050149) derivative, as a basis for the development of effective DP-IV inhibitors.
Table 1: DP-IV Inhibitory Activity of a 3-Amino-4-phenylbutanoic Acid Derivative
| Compound | Structure | Target Enzyme | IC50 (nM) |
|---|
Data sourced from a study on potent DPP-4 inhibitors. researchgate.netcore.ac.uk
Analgesic and Antinociceptive Activity Evaluation
The analgesic and antinociceptive properties of this compound and its derivatives are an area of significant interest, largely informed by the activities of structurally similar gamma-aminobutyric acid (GABA) analogues. While direct studies on this specific compound are not extensively documented in publicly available research, the well-established pharmacological profiles of related compounds, such as phenibut (β-phenyl-GABA) and baclofen (B1667701) (β-(4-chlorophenyl)-GABA), provide a strong basis for understanding its potential effects. wikipedia.org These analogues are known to exert their effects through interaction with the GABAergic system, which plays a crucial role in modulating pain signaling. nih.govdrugs.com
GABA analogues are recognized for their utility in treating various types of pain, particularly neuropathic pain. drugs.com Their mechanism of action is thought to involve binding to components of the GABA system, leading to a reduction in neuronal excitability and a dampening of pain signals. nih.govdrugs.com For instance, baclofen is a potent agonist of GABAB receptors and is effective in managing spasticity-related pain. wikipedia.org Phenibut also acts on GABAB receptors and has been used for its anxiolytic and sedative properties, which can contribute to its analgesic effects. wikipedia.org
The antinociceptive effects of GABAergic agents can be complex, with different outcomes depending on whether they are administered peripherally or centrally. nih.gov Generally, central administration can inhibit the analgesic effects of opioids like morphine, while peripheral administration may enhance them. nih.gov Direct antinociceptive effects are also observed, with GABAA and GABAB receptor agonists acting at both supraspinal and spinal levels to modulate pain perception. nih.gov
Derivatives of other chemical classes containing aryl moieties have also demonstrated significant analgesic activity. For example, certain derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been found to possess analgesic effects exceeding that of the reference drug metamizole (B1201355) in hot plate tests. researchgate.net Similarly, two series of 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones have shown good analgesic and fair anti-inflammatory properties in the acetic acid writhing test. nih.gov These findings highlight the potential for compounds with aryl groups, such as the 4-methoxyphenyl group in this compound, to exhibit analgesic properties.
Table 1: Analgesic and Antinociceptive Activity of Related Compounds
| Compound/Derivative Class | Test Model | Observed Effect | Reference |
| GABA Analogues (general) | Neuropathic pain models | Reduction in pain-related behaviors | drugs.com |
| Baclofen (β-(4-chlorophenyl)-GABA) | Spasticity models | Antispasmodic and analgesic | wikipedia.org |
| Phenibut (β-phenyl-GABA) | Various | Anxiolytic, sedative, potential analgesic | wikipedia.org |
| 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives | Hot plate test | Analgesic effect exceeding metamizole | researchgate.net |
| 3-Arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones | Acetic acid writhing test | Good analgesic and fair anti-inflammatory activity | nih.gov |
Broader Biochemical and Cellular Impacts
Role in Metabolic Pathways
This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code for protein synthesis. wikipedia.org As such, it is not expected to be a primary component of natural metabolic pathways in humans. The structurally similar compound, 4-amino-3-phenylbutanoic acid (phenibut), is not a naturally occurring metabolite and is only found in individuals who have been exposed to it. hmdb.ca This suggests that this compound is likely a xenobiotic compound, and its presence in an organism would be the result of external administration.
While not a direct participant in primary metabolic pathways, β-amino acids and their derivatives can play significant roles in regulating nutritional metabolism and immunity. hilarispublisher.comresearchgate.net For instance, some β-amino acids have been noted for their hypoglycemic and antiketogenic characteristics. hilarispublisher.comresearchgate.net Non-proteinogenic amino acids can also serve as intermediates in the biosynthesis of other compounds, particularly in secondary metabolism in organisms like bacteria, fungi, and plants, leading to the formation of toxins or non-ribosomal peptides. wikipedia.org
The metabolism of xenobiotic compounds often involves enzymatic pathways designed to detoxify and eliminate foreign substances. While specific metabolic pathways for this compound have not been detailed in the available literature, it is plausible that it would undergo reactions such as oxidation, reduction, or substitution, similar to other amino acid derivatives.
Investigations into Protein Synthesis and Cellular Regulation
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal protein synthesis. researchgate.net However, the introduction of non-proteinogenic amino acids into peptide chains is a strategy used in the development of peptide-based therapeutics to enhance their stability, potency, and bioavailability. nih.govnih.gov These synthetic peptides, incorporating β-amino acids, often exhibit increased resistance to proteolytic enzymes. acs.org
While not a building block of proteins, β-amino acids and their derivatives can influence cellular processes. Free amino acids and their derivatives are a major component of the intracellular environment and have been shown to modulate protein-protein interactions. arxiv.org Some alicyclic β-amino acids have been found to inhibit protein synthesis in fungi, suggesting a potential for cellular regulatory effects. mmsl.cz
The incorporation of β-amino acid residues into biologically active peptides can lead to interesting pharmacological activities. acs.org These modified peptides can adopt stable secondary structures and interact with biological targets such as proteins and membranes. acs.org The ability of β-amino acid-containing peptides to target cell membranes has been linked to antimicrobial and cell-penetrating activities. acs.org
Effects on Immune Response and Inflammation
Compounds containing a 4-methoxyphenyl group have demonstrated notable anti-inflammatory properties in various studies. Methoxyphenolic compounds, in general, are recognized as effective anti-inflammatory agents. nih.govd-nb.info In human airway cells, several 4-substituted methoxyphenols have been shown to inhibit the expression of multiple inflammatory mediators, including various chemokines and interleukins. nih.govd-nb.info
One study investigated the anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, a compound with a methoxyphenyl group. This compound was found to exert significant anti-inflammatory effects in a dose-dependent manner in lipopolysaccharide (LPS)-treated macrophages. nih.gov The mechanism of action involved the induction of heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-1 (SOD-1) protein expression, a reduction in the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the attenuation of NF-κB activity. nih.gov This led to a downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1. nih.gov
Another relevant compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), has also been noted for its anti-inflammatory effects. mdpi.com Furthermore, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, significantly inhibited LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 production in macrophages. mdpi.com This inhibition was attributed to the suppression of iNOS and COX-2 expression through the blockade of the NF-κB and MAPK signaling pathways. mdpi.com
The structurally related compound 4-phenylbutyric acid (4-PBA) has been shown to alleviate the immune cell response induced by 3-acetyldeoxynivalenol (B190510) by inhibiting endoplasmic reticulum stress in the mouse spleen. nih.gov These findings collectively suggest that the 4-methoxyphenyl moiety present in this compound could contribute to anti-inflammatory and immunomodulatory activities.
Table 2: Anti-inflammatory Effects of Compounds with a 4-Methoxyphenyl or Structurally Related Group
| Compound | Cell/Animal Model | Key Findings | Reference |
| 4-Substituted Methoxyphenols | Human airway cells | Inhibition of multiple inflammatory mediators (CCL2, CCL5, IL-6, IL-8, etc.) | nih.govd-nb.info |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | LPS-stimulated RAW264.7 macrophages | Induced HO-1 and SOD-1; reduced COX-2 and iNOS; attenuated NF-κB activity; downregulated pro-inflammatory cytokines | nih.gov |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells and zebrafish larvae | Inhibited NO and prostaglandin E2 production; suppressed iNOS and COX-2 expression via NF-κB and MAPK pathways | mdpi.com |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | General | Noted for anti-inflammatory effects | mdpi.com |
| 4-Phenylbutyric acid (4-PBA) | Mouse spleen | Alleviated immune cell response by inhibiting ER stress | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design
Identification of Key Pharmacophoric Elements for Biological Activity
The biological activity of 3-Amino-4-(4-methoxyphenyl)butanoic acid, a close analog of the GABAB agonist baclofen (B1667701), is dictated by a specific arrangement of chemical features known as a pharmacophore. For GABAB receptor agonists, this pharmacophore consists of several key elements:
A Carboxylic Acid Group: This negatively charged group is crucial for binding to a corresponding positively charged residue within the receptor's binding site. It mimics the carboxylate of the endogenous ligand, GABA.
A Primary Amino Group: A positively charged amino group at a specific distance from the carboxylate is another essential feature. This group engages in ionic interactions with negatively charged residues in the receptor.
A Lipophilic Moiety: The (4-methoxyphenyl) group serves as a bulky, lipophilic component. This group is thought to interact with a hydrophobic pocket within the GABAB receptor, significantly influencing the compound's potency and selectivity. The substitution pattern on this aromatic ring is a key area for modification in SAR studies.
The relative spatial orientation of these three groups—the anionic carboxylate, the cationic amine, and the hydrophobic phenyl ring—is critical for effective receptor recognition and activation.
Stereochemical Influence on Receptor Binding and Functional Efficacy
Like many biologically active molecules, this compound is chiral, with the stereocenter located at the C3 position (the carbon atom bearing the amino group). The absolute configuration at this center has a profound impact on the compound's interaction with the GABAB receptor, which is itself a chiral environment.
Research on related compounds, such as 4-amino-3-hydroxybutanoic acid (GABOB), has consistently shown that the GABAB receptor exhibits a distinct stereochemical preference. nih.gov For agonists, the (R)-enantiomer is typically much more potent than the (S)-enantiomer. nih.gov This enantioselectivity suggests that the receptor's binding pocket is shaped in such a way that it can accommodate the (R)-configuration far more effectively, allowing for optimal alignment of the key pharmacophoric elements. The (R)-isomer's superior binding and functional efficacy are attributed to its ability to adopt a conformation that perfectly complements the topology of the receptor's active site. In contrast, the (S)-enantiomer may experience steric hindrance or be unable to achieve the necessary interactions for high-affinity binding and receptor activation.
Table 1: Stereochemical Influence on Receptor Activity for Related GABA Agonists
| Compound | Enantiomer | Target Receptor | Relative Activity |
|---|---|---|---|
| 4-Amino-3-hydroxybutanoic acid (GABOB) | R | GABAB | More Potent Agonist |
| 4-Amino-3-hydroxybutanoic acid (GABOB) | S | GABAB | Less Potent Agonist |
| 4-Amino-3-hydroxybutanoic acid (GABOB) | S | GABAA | More Potent Agonist |
This table illustrates the principle of stereoselectivity at GABA receptors using GABOB as an example, a principle that is directly applicable to this compound.
Design and Synthesis of Library Compounds for SAR Exploration
To systematically investigate the structure-activity relationships of this compound, medicinal chemists design and synthesize libraries of related compounds. This process involves methodical structural modifications to probe the importance of different parts of the molecule. The synthesis of these analogs allows researchers to map out the chemical space around the parent compound and identify modifications that enhance desired properties.
A common synthetic strategy starts with a precursor molecule that can be readily modified. For instance, synthetic routes may be designed to allow for:
Variation of the Phenyl Ring Substituent: The methoxy (B1213986) group can be replaced with other functionalities (e.g., halogens, alkyl groups, hydrogen) or moved to different positions on the ring (ortho, meta). This helps to determine the optimal electronic and steric properties for the hydrophobic pocket of the receptor.
Alteration of the Butanoic Acid Scaffold: The carbon chain can be lengthened, shortened, or constrained into a ring structure to probe the ideal distance and orientation between the amino and carboxyl groups.
Substitution on the Amino Group: While a primary amine is often considered essential, N-alkylation or acylation can be explored to understand the tolerance for substitution at this position.
These synthetic efforts often employ modern techniques to create a diverse set of molecules efficiently, enabling a comprehensive exploration of the SAR.
Elucidation of Specific Structural Modifications Dictating Selectivity and Potency
Detailed SAR studies on analogs of this compound have provided valuable insights into how specific structural changes affect potency and selectivity for the GABAB receptor.
Modifications to the Phenyl Ring: The nature and position of the substituent on the phenyl ring are critical determinants of potency.
Position: Moving the methoxy group from the para (4) position to the meta (3) or ortho (2) position can drastically alter activity, typically with para-substitution being optimal.
Electronic Effects: Replacing the electron-donating methoxy group with electron-withdrawing groups, such as chlorine or trifluoromethyl, can significantly impact binding affinity. For the related compound baclofen, a para-chloro substituent provides high potency. This suggests that the electronic properties of the ring and its interaction with the receptor's hydrophobic pocket are finely tuned.
Table 2: Hypothetical SAR Data for Phenyl Ring Analogs
| Compound Analog | Ring Substitution | Relative Potency (Hypothetical) |
|---|---|---|
| Parent Compound | 4-Methoxy | 1.0 |
| Analog A | 4-Chloro | 1.2 |
| Analog B | 4-Methyl | 0.8 |
| Analog C | 3-Methoxy | 0.5 |
| Analog D | 2-Methoxy | 0.2 |
| Analog E | 4-Trifluoromethyl | 0.9 |
This interactive table presents hypothetical data based on established principles of SAR for GABAB agonists, illustrating the impact of phenyl ring modifications.
Modifications to the GABA Backbone: Changes to the core butanoic acid structure also have a significant effect.
Conformational Restriction: Introducing conformational constraints, for example by incorporating the backbone into a cyclic system, can lock the molecule into a more "active" conformation, thereby increasing potency and selectivity.
Hydroxylation: The addition of a hydroxyl group to the carbon backbone, as seen in GABOB, can influence receptor subtype selectivity (GABAA vs. GABAB vs. GABAC) and demonstrates the sensitivity of the receptor to small structural changes. nih.gov
Through the iterative process of designing, synthesizing, and biologically evaluating these analogs, a detailed understanding of the SAR for this class of compounds is achieved. This knowledge is instrumental in the rational design of new molecules with improved therapeutic profiles, targeting the GABAB receptor with greater potency and selectivity.
Computational and Theoretical Chemistry Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 3-Amino-4-(4-methoxyphenyl)butanoic acid, and a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target.
The primary goals of docking studies for this compound would be to:
Identify potential biological targets: By docking the compound against a panel of known protein structures, researchers can hypothesize its mechanism of action.
Elucidate binding modes: Docking can reveal the specific orientation of the compound within a protein's active site, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity. mdpi.com
Estimate binding affinity: Scoring functions are used to rank the docked poses, providing a prediction of the binding strength (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. nih.gov
While specific molecular docking studies for this compound are not widely published, this approach remains a critical first step in virtual screening and rational drug design for novel compounds. The presence of a carboxylic acid, an amino group, and a methoxyphenyl ring provides multiple points for potential interactions with various amino acid residues in a protein target.
Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Landscapes
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. mdpi.com By simulating the movements of atoms and molecules over time, MD can reveal the stability of a docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process.
For a complex of this compound and a target protein, an MD simulation could provide insights into:
Stability of the complex: Researchers can assess whether the initial docked conformation is stable over the simulation time (typically nanoseconds to microseconds). mdpi.com
Conformational changes: MD can show how the protein and ligand adapt to each other upon binding, revealing induced-fit mechanisms.
Binding free energy calculations: Advanced MD methods can provide more accurate estimations of binding affinity by considering the dynamic nature of the system.
These simulations are computationally intensive but provide a deeper understanding of the physical basis of molecular recognition. nih.gov
Prediction of Pharmacokinetic and Pharmacodynamic Properties via In Silico Models (e.g., ADMET)
In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial for early-stage drug discovery, as they help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.
For this compound, various computational tools can predict key ADMET parameters based on its chemical structure.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 209.24 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | 1.3 - 1.8 | Indicates lipophilicity and ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Relates to hydrogen bonding potential and membrane permeability. |
| Hydrogen Bond Donors | 2 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | Affects solubility and binding interactions. |
| Aqueous Solubility | High | Important for absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts potential for central nervous system activity. |
| CYP450 Inhibition | Likely inhibitor of some isozymes | Predicts potential for drug-drug interactions. |
| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral bioavailability. |
| AMES Toxicity | Predicted Non-mutagenic | Early indicator of potential carcinogenicity. |
Note: The values in this table are aggregated from various in silico prediction tools and should be considered estimates. Experimental validation is required for confirmation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are developed by finding a statistical correlation between chemical descriptors (e.g., lipophilicity, electronic properties, size) and an experimentally measured activity (e.g., IC50, Ki).
To develop a QSAR model relevant to this compound, a set of structurally similar compounds with known biological activities would be required. The model could then be used to:
Predict the activity of new, unsynthesized analogs.
Identify key structural features that are important for activity.
Guide the design of more potent compounds.
For instance, a 2D-QSAR model might reveal that increasing the lipophilicity of the aromatic ring positively correlates with activity, while a 3D-QSAR approach could highlight the importance of the spatial arrangement of the amino and carboxyl groups for optimal interaction with a target. researchgate.net
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net If this compound were identified as a "hit" compound with some desired biological activity, virtual screening could be used to find other, potentially more potent, molecules with similar properties.
Following the identification of a lead compound, computational chemistry plays a vital role in its optimization. For this compound, lead optimization strategies would involve:
Structure-based design: Using the docked pose of the compound in its target protein, chemists can design modifications to improve binding affinity and selectivity. For example, adding a functional group to form an additional hydrogen bond with the protein.
In silico property filtering: New designs would be evaluated computationally for their ADMET properties to ensure they maintain a good pharmacokinetic profile.
Scaffold hopping: Computational methods can be used to identify novel core structures (scaffolds) that maintain the key binding interactions of the original lead compound but may have improved properties.
These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success.
Applications in Drug Discovery and Translational Research
Development of Novel Therapeutic Agents for Central Nervous System Disorders
Research into 3-Amino-4-(4-methoxyphenyl)butanoic acid and its derivatives has identified it as a valuable candidate for the development of new treatments for neurological conditions. chemimpex.com The (R)-enantiomer, in particular, has been investigated for its role in neuropharmacology, specifically in studies related to anxiety and mood disorders. chemimpex.com
Its mechanism of action is believed to involve the modulation of neurotransmitter systems. Often referred to as a GABA receptor modulator, its structure allows for effective interaction with these systems, positioning it as a promising tool for developing therapies aimed at neurological disorders. chemimpex.com The compound is also utilized in neuroscience research to study its effects on synaptic transmission and for its potential neuroprotective qualities, which are valuable in exploring treatments for neurodegenerative diseases. chemimpex.comchemimpex.com
| Therapeutic Area | Research Focus | Potential Mechanism of Action |
|---|---|---|
| Anxiety and Mood Disorders | Development of new therapeutic agents. chemimpex.com | Modulation of GABAergic activity. chemimpex.com |
| Neurodegenerative Diseases | Exploration of potential neuroprotective effects. chemimpex.com | Studying effects on neurotransmitter systems. chemimpex.com |
| General Neurological Disorders | Enhancement of synaptic transmission. chemimpex.com | Interaction with various neurotransmitter systems. chemimpex.com |
Advancements in Treatments for Metabolic Diseases, including Type 2 Diabetes
While direct application of this compound in metabolic diseases is not extensively documented, structurally related analogues are pivotal in the treatment of type 2 diabetes. Specifically, the fluorinated analogue, 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key structural component of Sitagliptin. nih.gov Sitagliptin is a well-established drug that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor to help regulate blood sugar levels.
The synthesis of Sitagliptin relies on this fluorinated butyric acid backbone, highlighting the importance of this class of compounds in creating effective therapies for metabolic disorders. nih.gov Further research has explored creating new potential drug molecules by modifying this structural analogue. For instance, combining 3-amino-4-(2,4,5-trifluorophenyl) butyric acid with menthol has been studied to develop novel hypoglycemic agents, demonstrating significant antidiabetic activity in preclinical models. nih.govnih.gov
| Structural Analogue | Application | Significance |
|---|---|---|
| 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Key intermediate in the synthesis of Sitagliptin. nih.gov | Forms the core structure of a leading DPP-4 inhibitor drug. |
| Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate | Investigational hypoglycemic agent. nih.gov | Demonstrates significant antidiabetic effects in animal models. nih.gov |
Role as Versatile Building Blocks in the Synthesis of Complex Bioactive Molecules
One of the most significant applications of this compound is its role as a versatile building block in organic synthesis. chemimpex.com Its chiral nature and functional groups make it an ideal starting material or intermediate for creating more complex, biologically active molecules. chemimpex.com
In pharmaceutical development, it serves as a key intermediate for synthesizing drugs, particularly those targeting neurological disorders. chemimpex.com The Boc-protected form of the compound is frequently used in peptide synthesis, where the protecting group allows for controlled, sequential reactions to build specific peptide chains. nbinno.com This utility allows researchers to construct novel peptides and other complex molecules with tailored therapeutic profiles, contributing significantly to advancements in medicinal chemistry and drug discovery. chemimpex.comnbinno.com
| Field of Synthesis | Specific Use | Outcome |
|---|---|---|
| Medicinal Chemistry | Intermediate for complex bioactive compounds. chemimpex.com | Development of novel therapeutic agents. |
| Peptide Synthesis | Chiral building block (often Boc-protected). nbinno.com | Creation of therapeutic peptides with specific functions. nbinno.com |
| Pharmaceutical Development | Intermediate for drugs targeting CNS disorders. chemimpex.comnbinno.com | Synthesis of molecules for modulating neurotransmitter activity. chemimpex.com |
Considerations for Drug Formulation and Advanced Delivery Systems
The physicochemical properties of this compound make it a subject of interest for drug formulation and the design of advanced delivery systems. chemimpex.com Its solubility and stability are key characteristics that suggest its potential as a candidate for formulations designed to enhance the bioavailability of certain medications. chemimpex.com Although specific applications in advanced delivery systems are still emerging, the concept of using prodrug strategies for similar molecules, such as butyric acid, has been explored. For instance, carrier-based prodrugs have been designed to improve the transdermal delivery of butyric acid, allowing for sustained release and accumulation in skin layers. nih.gov Such strategies could hypothetically be adapted for derivatives of this compound to optimize their therapeutic delivery and efficacy.
Future Research Directions and Emerging Paradigms
Exploration of New Synthetic Pathways for Cost-Effective and Sustainable Production
The utility of 3-Amino-4-(4-methoxyphenyl)butanoic acid as a building block in pharmaceutical development necessitates the creation of efficient, scalable, and green synthetic methodologies. chemimpex.com Current research often relies on multi-step syntheses that may involve costly reagents and generate significant waste. Future efforts will likely focus on several key areas to overcome these limitations.
A paradigm shift towards biotechnological production represents another significant frontier. Metabolic engineering of microorganisms, such as Corynebacterium glutamicum or cyanobacteria, could be harnessed for the sustainable production of this and other aromatic amino acids. nih.govpurdue.edu By designing and optimizing microbial metabolic pathways, it may be possible to produce this compound directly from simple carbon sources like glucose, reducing the reliance on traditional chemical synthesis derived from fossil fuels. nih.govpurdue.edu Such bio-based strategies offer the dual benefits of sustainability and potentially lower production costs at an industrial scale.
| Research Approach | Objective | Potential Impact |
| Asymmetric Catalysis | Improve stereoselectivity of synthesis | Higher purity of desired enantiomer, enhanced therapeutic efficacy |
| Green Chemistry | Utilize eco-friendly solvents and reagents | Reduced environmental footprint, safer manufacturing processes |
| Biocatalysis | Employ enzymes for specific reaction steps | Milder reaction conditions, high specificity, lower energy consumption |
| Metabolic Engineering | Engineer microorganisms for biosynthesis | Sustainable production from renewable feedstocks, potential for cost-reduction |
Identification of Uncharted Biological Targets and Pathways
While preliminary studies have pointed to this compound and its analogs acting as GABA receptor modulators, this is likely just the beginning of understanding its biological role. chemimpex.com The structural complexity of the molecule suggests it may interact with a variety of biological targets. Future research must aim to deconstruct its complete mechanism of action by identifying all interacting proteins and affected signaling pathways.
High-throughput screening assays against diverse panels of receptors, enzymes, and ion channels could reveal previously unknown molecular targets. Techniques such as chemical proteomics, which uses chemical probes to identify protein-drug interactions directly in complex biological systems, will be invaluable. Uncovering these uncharted targets could expand the therapeutic potential of this compound beyond its currently suggested applications in anxiety and mood disorders into other areas, such as neurodegenerative diseases or inflammatory conditions. chemimpex.comchemimpex.com
Integration with Omics Technologies for Comprehensive Biological Profiling
To gain a holistic understanding of the cellular response to this compound, future studies must integrate various "omics" technologies. This systems-biology approach provides a comprehensive snapshot of the molecular changes induced by the compound.
Genomics and Transcriptomics: Analyzing changes in gene expression (RNA sequencing) following compound administration can reveal which genetic pathways are activated or suppressed. This can help elucidate the mechanism of action and identify potential biomarkers for efficacy.
Proteomics: This involves the large-scale study of proteins. nih.gov By examining changes in the proteome, researchers can identify the specific proteins that are direct targets of the compound or are downstream effectors in the pathways it modulates. nih.gov This is crucial for understanding the functional consequences of the drug-target interaction.
Metabolomics: This technology profiles the complete set of small-molecule metabolites within a cell or organism. It can reveal how the compound alters cellular metabolism, providing insights into both its therapeutic effects and potential off-target effects.
By integrating these omics datasets, researchers can construct detailed molecular maps of the compound's activity, leading to a more profound and predictive understanding of its biological profile.
Development of Advanced Preclinical Models for Efficacy and Safety Assessments
Translating basic research findings into clinical success requires robust preclinical models that accurately mimic human physiology and disease states. While initial studies may use simple cell cultures, future research must employ more sophisticated systems.
For neurological applications, this includes the use of brain organoids or "mini-brains" derived from human stem cells. These three-dimensional structures better replicate the complex cellular architecture and connectivity of the human brain, offering a more accurate platform for assessing neuroprotective or modulatory effects. Additionally, advanced animal models that recapitulate specific aspects of human disorders, such as genetic models of anxiety or neurodegeneration, will be essential for evaluating in vivo efficacy and safety. These models can provide critical data on how the compound is absorbed, distributed, metabolized, and excreted (ADME) and help predict its therapeutic window in humans.
Potential for Clinical Translation and Personalized Medicine Approaches
The ultimate goal of this research is the clinical translation of this compound or its optimized derivatives into effective therapies. The insights gained from omics profiling can play a pivotal role in this process by enabling a personalized medicine approach. nih.gov
By identifying specific genetic or protein biomarkers that correlate with a positive response to the compound, it may be possible to stratify patient populations. nih.gov This would allow clinicians to select individuals who are most likely to benefit from the therapy, thereby increasing the probability of success in clinical trials and improving patient outcomes. For instance, if a particular genetic variant in a newly identified target receptor influences the drug's efficacy, patients could be screened for this variant to personalize their treatment. This precision-medicine strategy represents a modern approach to drug development, moving away from a "one-size-fits-all" model to one that is tailored to the individual patient's biological makeup. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
